molecular formula C17H30 B8446121 Bicyclo(2.2.1)hept-2-ene, 5-decyl- CAS No. 22094-85-5

Bicyclo(2.2.1)hept-2-ene, 5-decyl-

Cat. No.: B8446121
CAS No.: 22094-85-5
M. Wt: 234.4 g/mol
InChI Key: VTWPBVSOSWNXAX-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene, 5-decyl- (CAS No. 22094–85–5) is a norbornene derivative featuring a bicyclic framework with a decyl (C₁₀H₂₁) substituent at the 5-position. This compound is part of a broader class of alkyl-substituted bicyclo[2.2.1]hept-2-enes, which are widely studied for their applications in polymer chemistry, materials science, and organic synthesis . The decyl chain imparts significant hydrophobicity and steric bulk, influencing its physical properties and reactivity compared to shorter-chain analogs.

Properties

CAS No.

22094-85-5

Molecular Formula

C17H30

Molecular Weight

234.4 g/mol

IUPAC Name

5-decylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C17H30/c1-2-3-4-5-6-7-8-9-10-16-13-15-11-12-17(16)14-15/h11-12,15-17H,2-10,13-14H2,1H3

InChI Key

VTWPBVSOSWNXAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CC2CC1C=C2

Related CAS

26937-36-0

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Alkyl-substituted bicyclo[2.2.1]hept-2-enes vary primarily in the length of their alkyl chains. Key derivatives include:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) CAS No.
Bicyclo[2.2.1]hept-2-ene, 5-butyl- C₁₁H₁₈ 150.26 ~200–220* ~0.85* 22094–82–2
Bicyclo[2.2.1]hept-2-ene, 5-hexyl- C₁₃H₂₂ 178.31 ~240–260* ~0.88* 22094–83–3
Bicyclo[2.2.1]hept-2-ene, 5-octyl- C₁₅H₂₆ 206.37 262.57–265.78 0.895 (20°C) 22094–84–4
Bicyclo[2.2.1]hept-2-ene, 5-decyl- C₁₇H₃₀ 234.42 >270 (estimated) ~0.90 (estimated) 22094–85–5

Notes:

  • Boiling points and densities increase with alkyl chain length due to enhanced van der Waals interactions .
  • The parent compound, bicyclo[2.2.1]hept-2-ene (norbornene), has a boiling point of 90.0°C (liquid) and 203.9°C (gas phase), highlighting the substantial effect of alkyl substitution .

Reactivity and Chemical Behavior

  • Thiol-Ene Reactivity: Bicyclo[2.2.1]hept-2-ene derivatives undergo rapid thiol-ene reactions, faster than maleimides, due to ring strain in the bicyclic framework .
  • Stereochemical Considerations : Synthesis of these compounds often yields ~4:1 endo:exo isomer mixtures (e.g., 5-hexyl- and 5-(4-bromobutyl)- derivatives), which may influence polymerization behavior and material properties .

Regulatory and Environmental Impact

All alkyl-substituted bicyclo[2.2.1]hept-2-enes are subject to U.S. EPA regulations under the Toxic Substances Control Act (TSCA) for significant new uses, particularly regarding environmental release . For example:

  • 5-Hexyl- : Requires reporting for release to water, with restrictions under §721.90 .
  • 5-Decyl- : Subject to similar regulations, with heightened concerns about bioaccumulation due to its longer alkyl chain .

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